5-Chloro-2-methyl-4-thiocyanatoaniline
Overview
Description
5-Chloro-2-methyl-4-thiocyanatoaniline is an organic compound with the molecular formula C8H7ClN2S and a molecular weight of 198.68 g/mol . It is also known by its IUPAC name, 4-amino-2-chloro-5-methylphenyl thiocyanate . This compound is characterized by the presence of a thiocyanate group attached to an aniline derivative, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline typically involves the reaction of 5-chloro-2-methylaniline with thiocyanate reagents under specific conditions . One common method includes the use of ammonium thiocyanate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-Chloro-2-methyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
5-Chloro-2-methyl-4-thiocyanatoaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-4-thiocyanatoaniline involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with thiol-containing enzymes and proteins, leading to inhibition or modification of their activity . This interaction can result in various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
5-Chloro-2-methyl-4-thiocyanatoaniline can be compared with other similar compounds, such as:
5-Chloro-2-methylaniline: This compound lacks the thiocyanate group and has different chemical and biological properties.
4-Amino-2-chloro-5-methylphenylthiocyanate: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its thiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
(4-amino-2-chloro-5-methylphenyl) thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXSLDRQHOANJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675052 | |
Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-69-0 | |
Record name | 4-Amino-2-chloro-5-methylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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